

Comparative Guide to the On-Target Activity of (S)-Perk-IN-5

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Compound of Interest		
Compound Name:	(S)-Perk-IN-5	
Cat. No.:	B7455994	Get Quote

This guide provides a detailed comparison of the on-target activity of **(S)-Perk-IN-5** with other known inhibitors of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of PERK inhibitors for their studies.

Introduction to PERK

Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress. As one of the three main transducers of the Unfolded Protein Response (UPR), PERK plays a pivotal role in cellular adaptation to various stress conditions, including hypoxia, nutrient deprivation, and the accumulation of misfolded proteins. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis while selectively promoting the translation of key stress-response proteins like ATF4. This pathway is crucial for cell survival under stress, but its prolonged activation can trigger apoptosis. Given its role in numerous diseases, including cancer and neurodegenerative disorders, targeting PERK with small molecule inhibitors has become a significant area of therapeutic research.

Data Presentation: Comparative On-Target Activity

The following table summarizes the in vitro and cellular potency of **(S)-Perk-IN-5** and several alternative PERK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.



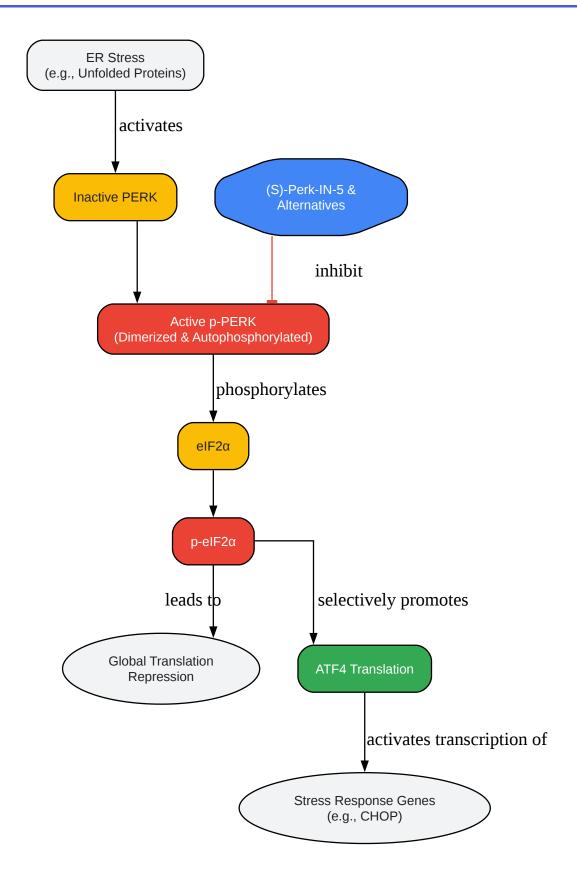
Compound	Туре	Target	Biochemical IC50	Cellular IC50
(S)-Perk-IN-5	Inhibitor	PERK	101-250 nM[1][2]	Not specified
PERK-IN-5 (Racemate)	Inhibitor	PERK / p-eIF2α	2 nM / 9 nM[3][4]	Not specified
GSK2606414	Inhibitor	PERK	0.4 nM[5][6][7][8]	<30 nM (pPERK) [6]
GSK2656157	Inhibitor	PERK	0.9 nM[5][9][10] [11][12][13]	10-30 nM (pPERK)[9][10]
AMG PERK 44	Inhibitor	PERK	6 nM[14][15][16] [17]	84 nM (pPERK) [14][15][17]
CCT020312	Activator	PERK	EC50: 5.1 μM[5]	Not applicable

Note: **(S)-Perk-IN-5** is the S-enantiomer of PERK-IN-5. Data for the racemate (PERK-IN-5) shows significantly higher potency in biochemical assays.[3][4] CCT020312 is included as a reference point, as it is a PERK activator, not an inhibitor.[5][18]

Mandatory Visualization Signaling Pathway and Inhibition

The diagram below illustrates the PERK signaling pathway initiated by ER stress and highlights the point of action for PERK inhibitors.





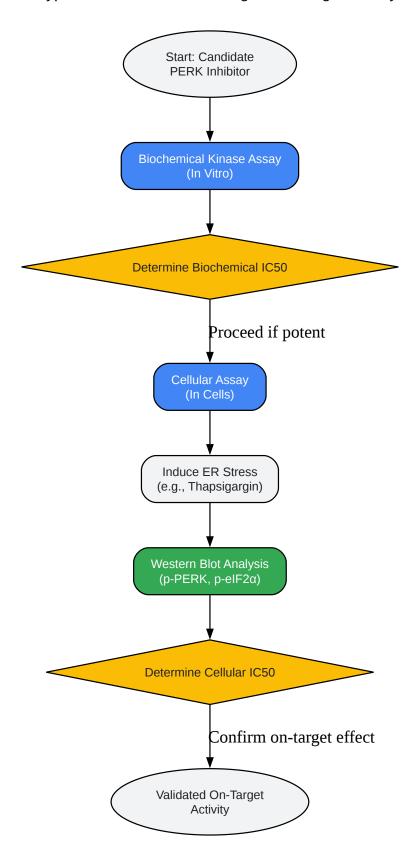
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Caption: PERK signaling pathway under ER stress and mechanism of inhibitors.



Experimental Workflow

This diagram outlines a typical workflow for validating the on-target activity of a PERK inhibitor.





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Caption: Workflow for validating the on-target activity of PERK inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PERK.

- Objective: To determine the biochemical IC50 value of the inhibitor against purified PERK kinase.
- Materials:
 - Recombinant purified PERK protein (e.g., GST-PERK cytoplasmic domain).
 - Substrate: Recombinant purified eIF2α.[6][19]
 - ATP (radiolabeled [y-32P]ATP or for non-radiometric assays).
 - Assay Buffer: Typically contains HEPES, MgCl₂, DTT, and BSA.[20]
 - Test compounds (e.g., (S)-Perk-IN-5) at various concentrations.
 - o 96-well or 384-well microplates.
- Procedure:
 - The PERK enzyme is pre-incubated with a serial dilution of the test compound for a set period (e.g., 30 minutes) at room temperature in the assay buffer.[19]
 - The kinase reaction is initiated by adding a mixture of the eIF2α substrate and ATP.[6][19]
 - The reaction is allowed to proceed for a specific duration (e.g., 45-60 minutes) at room temperature.[19]



- The reaction is terminated by adding a stop solution (e.g., EDTA).
- \circ The amount of phosphorylated eIF2 α is quantified. This can be done using various methods:
 - Radiometric Assay: Transferring the reaction mixture to a filter membrane that captures the phosphorylated substrate, followed by scintillation counting.[21]
 - Fluorescence/Luminescence-based Assays (e.g., TR-FRET, ADP-Glo): These homogenous assays measure either the phosphorylated product or the amount of ADP generated, respectively.[19][22]
- The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO vehicle).
- The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[6]

Cellular On-Target Activity Assay

This assay measures the inhibitor's ability to block PERK signaling within a cellular context.

- Objective: To confirm the on-target activity of the inhibitor by measuring the phosphorylation of PERK (autophosphorylation) and its downstream substrate eIF2α in cells.
- Materials:
 - A suitable human cell line (e.g., BxPC3, A549, H929).[6][9][23]
 - ER stress inducer (e.g., Thapsigargin or Tunicamycin).[6][9]
 - Test compounds at various concentrations.
 - Cell lysis buffer.
 - Antibodies for Western blotting: anti-p-PERK (Thr980), anti-PERK (total), anti-p-eIF2α (Ser51), anti-eIF2α (total).



Procedure:

- Cells are seeded in multi-well plates and allowed to adhere overnight.
- Cells are pre-treated with a serial dilution of the test inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
- ER stress is induced by adding an agent like thapsigargin to the culture medium for a defined period (e.g., 2-6 hours).[6][9]
- Following treatment, cells are washed with PBS and lysed.
- Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA).
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
- The membrane is blocked and then incubated with primary antibodies against p-PERK, total PERK, p-eIF2α, and total eIF2α.
- After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated.
- The cellular IC50 is determined by plotting the inhibition of phosphorylation against the compound concentration.[23]

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